3,3-Dimethoxyoxetane

Description

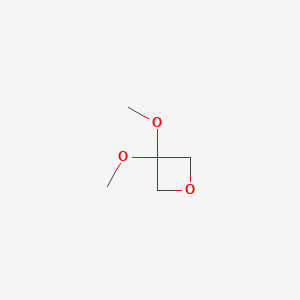

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxyoxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-6-5(7-2)3-8-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBBCZDEGXLJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580218 | |

| Record name | 3,3-Dimethoxyoxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922500-97-8 | |

| Record name | 3,3-Dimethoxyoxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3,3-Dimethoxyoxetane from 3-Oxetanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,3-dimethoxyoxetane, a valuable building block in medicinal chemistry, from its precursor, 3-oxetanone. The incorporation of the this compound moiety can significantly influence the physicochemical properties of drug candidates, including solubility and metabolic stability. This document provides a comprehensive experimental protocol and critical data for the successful synthesis of this compound.

Reaction Principle

The synthesis of this compound from 3-oxetanone is achieved through an acid-catalyzed ketalization reaction. In this process, the carbonyl group of 3-oxetanone reacts with two equivalents of methanol in the presence of an acid catalyst to form the corresponding dimethyl ketal, this compound. To drive the equilibrium towards the product, a dehydrating agent is typically employed to remove the water formed during the reaction. Trimethyl orthoformate is an excellent reagent for this purpose as it reacts with water to form methanol and methyl formate, effectively removing water from the reaction mixture and also serving as a source of methanol.[1][2]

While the oxetane ring can be susceptible to ring-opening under strongly acidic conditions, 3,3-disubstituted oxetanes exhibit enhanced stability.[3][4] Therefore, carefully controlled acidic conditions are crucial for the successful synthesis of this compound without significant degradation of the oxetane core.

Experimental Protocol

This protocol is adapted from general and well-established methods for the ketalization of ketones.[1][5]

Materials:

-

3-Oxetanone

-

Trimethyl orthoformate

-

Anhydrous Methanol

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid monohydrate, anhydrous HCl in dioxane, or a Lewis acid such as scandium(III) triflate)

-

Anhydrous inert solvent (e.g., dichloromethane or tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (flame-dried)

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxetanone (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Addition of Reagents: To the stirred solution, add trimethyl orthoformate (2.0-3.0 eq).

-

Catalyst Addition: Carefully add a catalytic amount of the anhydrous acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq).

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 60-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight, depending on the catalyst and temperature.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data and reaction parameters for the synthesis of this compound from 3-oxetanone, based on general ketalization procedures.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 3-Oxetanone | 1.0 eq | Starting material. |

| Methanol | 10-20 volumes | Reagent and solvent. |

| Trimethyl orthoformate | 2.0-3.0 eq | Reagent and water scavenger. |

| Catalyst | ||

| p-Toluenesulfonic acid | 0.01-0.05 eq | Common and effective acid catalyst. |

| Reaction Conditions | ||

| Temperature | 60-70 °C (Reflux) | Ensure a gentle reflux. |

| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS. |

| Atmosphere | Inert (Nitrogen/Argon) | To prevent side reactions with moisture. |

| Work-up & Purification | ||

| Quenching Agent | Saturated NaHCO₃ (aq) | To neutralize the acid catalyst. |

| Extraction Solvent | Diethyl ether / Ethyl acetate | For product isolation. |

| Purification Method | Fractional Distillation | To obtain the pure product. |

| Expected Yield | 70-90% | Based on analogous ketalization reactions. |

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound from 3-oxetanone.

Caption: Workflow for the synthesis of this compound.

References

- 1. Dimethyl Acetals [organic-chemistry.org]

- 2. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Paternò-Büchi Reaction: A Technical Guide to the Formation of 3,3-Dimethoxyoxetane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism behind the formation of 3,3-dimethoxyoxetane, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic route, the Paternò-Büchi reaction, is a cornerstone of photochemical synthesis, enabling the [2+2] cycloaddition of a carbonyl compound and an alkene to yield the characteristic four-membered oxetane ring. This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data to support research and development in this area.

Core Mechanism: The Paternò-Büchi Reaction

The formation of this compound is achieved through the photochemical excitation of a carbonyl compound, which then reacts with an electron-rich alkene. In the context of this compound, the most plausible precursors are acetone, serving as the carbonyl component, and 1,1-dimethoxyethene (also known as ketene dimethyl acetal), the alkene.

The reaction mechanism can proceed through two primary pathways, depending on the spin state of the excited carbonyl compound:

-

Singlet Pathway: Upon absorption of UV light, the carbonyl compound is promoted to an excited singlet state (S₁). In this state, it can directly react with the ground-state alkene in a concerted or stepwise fashion to form the oxetane ring.

-

Triplet Pathway: The excited singlet state (S₁) of the carbonyl can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). This triplet species then reacts with the alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure of this diradical yield the final oxetane product. For many aliphatic ketones like acetone, both singlet and triplet pathways can be operative.

The regioselectivity of the Paternò-Büchi reaction is a critical aspect. The addition of the excited carbonyl to the alkene is governed by the stability of the potential diradical intermediates. In the reaction of an excited ketone with an unsymmetrical alkene, the more stable diradical intermediate is preferentially formed.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized mechanism of the Paternò-Büchi reaction leading to an oxetane.

Caption: Generalized mechanism of the Paternò-Büchi reaction.

Experimental Protocols

General Protocol for Photochemical [2+2] Cycloaddition:

Materials:

-

Carbonyl compound (e.g., Acetone)

-

Alkene (e.g., 1,1-Dimethoxyethene)

-

Anhydrous, inert solvent (e.g., benzene, acetonitrile, or the carbonyl compound itself if liquid and in excess)

-

Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system.

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A solution of the carbonyl compound and the alkene in the chosen solvent is prepared in a quartz reaction vessel. The concentrations of the reactants are typically in the range of 0.1-1.0 M. It is crucial to use a quartz vessel as Pyrex glass will absorb the majority of the UV radiation required for the reaction.

-

Degassing: The solution is thoroughly degassed by bubbling an inert gas (N₂ or Ar) through it for a sufficient period (e.g., 30-60 minutes) to remove dissolved oxygen, which can quench the excited triplet state of the carbonyl compound.

-

Irradiation: The reaction vessel is placed in the photochemical reactor and irradiated with the UV lamp. The reaction is typically carried out at a controlled temperature, often near room temperature, using a cooling system to dissipate the heat generated by the lamp.

-

Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as fractional distillation or column chromatography on silica gel, to isolate the desired oxetane.

Visualizing the Experimental Workflow:

Caption: General experimental workflow for oxetane synthesis.

Quantitative Data

Specific quantitative data for the formation of this compound, such as reaction yields and spectroscopic data, are not explicitly detailed in the provided search results. However, based on analogous Paternò-Büchi reactions, the following table outlines the expected data that should be collected and analyzed for the characterization of the product.

| Parameter | Expected Data for this compound |

| Yield | The chemical yield would be determined after purification and would be dependent on the optimized reaction conditions (e.g., irradiation time, reactant concentrations, solvent). |

| ¹H NMR | Resonances corresponding to the methoxy protons (singlet, ~3.2-3.5 ppm), and the oxetane ring protons (multiplets, ~4.0-4.8 ppm). |

| ¹³C NMR | Signals for the methoxy carbons (~50-60 ppm), the quaternary carbon C3 (~80-90 ppm), and the CH₂ carbons of the oxetane ring (~70-80 ppm). |

| IR Spectroscopy | Characteristic C-O-C stretching frequencies for the ether linkages in the oxetane ring (typically in the 1000-1200 cm⁻¹ region). Absence of a strong C=O stretch from the starting ketone. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₅H₁₀O₃, M.W. = 118.13 g/mol ) and characteristic fragmentation patterns. |

Conclusion

The Paternò-Büchi reaction provides a direct and powerful method for the synthesis of the oxetane core of this compound from readily available starting materials. Understanding the underlying photochemical mechanism, coupled with careful experimental execution and thorough characterization, is essential for the successful application of this reaction in a research and drug development setting. Further investigation into the specific reaction conditions for the synthesis of this compound is warranted to establish a robust and high-yielding protocol.

A Comprehensive Technical Guide to the Photochemical Synthesis of 3,3-Dimethoxyoxetane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the photochemical synthesis of 3,3-dimethoxyoxetane, a valuable building block in organic synthesis. The core of this process lies in the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. In this specific synthesis, acetone serves as the carbonyl component and 1,1-dimethoxyethene as the alkene, yielding the target oxetane.

Reaction Principle and Mechanism

The formation of this compound is achieved through the photochemical excitation of acetone, which then reacts with ground-state 1,1-dimethoxyethene. The generally accepted mechanism for the Paternò-Büchi reaction involves the following key steps:

-

Photoexcitation: Acetone absorbs ultraviolet (UV) light, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π*) orbital, resulting in an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state of acetone can undergo intersystem crossing to a more stable triplet state (T₁). Both the singlet and triplet excited states can react with the alkene.

-

Intermediate Formation: The excited acetone molecule adds to the double bond of 1,1-dimethoxyethene to form a diradical intermediate. The regioselectivity of this addition is governed by the stability of the resulting radical.

-

Ring Closure: Subsequent intramolecular radical combination within the diradical intermediate leads to the formation of the four-membered oxetane ring.

The reaction is typically carried out in an inert solvent and requires a suitable UV light source to initiate the photochemical process.

Quantitative Data Summary

The following table summarizes the key quantitative data for the photochemical synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Acetone | Excess | General Procedure |

| 1,1-Dimethoxyethene | Limiting Reagent | General Procedure |

| Reaction Conditions | ||

| Solvent | Acetonitrile or Benzene | General Recommendation |

| Temperature | Room Temperature | Typical for Photochemical Reactions |

| Irradiation Wavelength | > 290 nm (Pyrex filter) | To selectively excite acetone |

| Irradiation Time | Several hours (reaction progress dependent) | To be monitored |

| Product | ||

| Product Name | 3,3-dimethoxy-2,2-dimethyloxetane | |

| Yield | Moderate to Good (typically 40-70%) | Dependent on reaction scale and setup |

Experimental Protocols

This section provides a detailed methodology for the photochemical synthesis of this compound.

Materials and Equipment:

-

Acetone (reagent grade, distilled)

-

1,1-Dimethoxyethene (ketene dimethyl acetal)

-

Inert solvent (e.g., acetonitrile or benzene, spectroscopic grade)

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Pyrex immersion well or filter to block short-wavelength UV light

-

Reaction vessel (quartz or Pyrex, depending on the setup)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Reaction Setup:

-

Assemble the photochemical reactor. Ensure the UV lamp is housed in a cooling jacket to maintain a constant temperature. If using an immersion well, place it inside the reaction vessel.

-

Charge the reaction vessel with a solution of 1,1-dimethoxyethene in the chosen inert solvent. The concentration of the alkene is typically in the range of 0.1-0.5 M.

-

Add a significant excess of acetone to the solution. Acetone can often be used as the solvent itself.

-

Degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited triplet state of acetone.

-

Seal the reaction vessel and begin stirring the solution.

-

-

Photochemical Reaction:

-

Turn on the cooling system for the UV lamp.

-

Ignite the UV lamp to initiate the photoreaction. If not using an immersion well, ensure the reaction vessel is placed at an appropriate distance from the lamp for efficient irradiation.

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots from the reaction mixture.

-

-

Workup and Purification:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), turn off the UV lamp.

-

Carefully open the reaction vessel and transfer the mixture to a round-bottom flask.

-

Remove the solvent and excess acetone under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

-

Safety Precautions:

-

Photochemical reactions should be carried out in a well-ventilated fume hood.

-

UV radiation is harmful to the eyes and skin. Use appropriate shielding (e.g., UV-blocking glasses, aluminum foil around the reactor) to prevent exposure.

-

Handle all chemicals with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Ensure the photochemical reactor is properly assembled and cooled to prevent overheating.

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the photochemical synthesis of this compound.

Caption: Key steps in the Paternò-Büchi reaction for this compound synthesis.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

Caption: Logical workflow for the synthesis of this compound.

An In-depth Technical Guide to the Chemical Properties and Stability of 3,3-Dimethoxyoxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties and stability of 3,3-dimethoxyoxetane. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally analogous compounds and established principles of organic chemistry to offer a robust theoretical framework. This guide is intended to assist researchers, scientists, and drug development professionals in understanding the handling, storage, and potential reactivity of this compound. It includes a summary of its estimated physicochemical properties, a detailed hypothetical protocol for its synthesis, and an analysis of its expected stability and degradation pathways.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry.[1][2] They are often employed as isosteric replacements for gem-dimethyl or carbonyl groups, offering improvements in physicochemical properties such as solubility and metabolic stability.[3] The 3,3-disubstituted oxetane motif, in particular, provides a rigid scaffold that can be valuable in drug design. This compound, with its central quaternary carbon bearing two methoxy groups, presents a unique structure that combines the strained oxetane ring with a ketal functionality. Understanding its chemical properties and stability is crucial for its potential applications.

Chemical and Physical Properties

| Property | Estimated Value / Information | Notes |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | |

| CAS Number | 922500-97-8 | [4] |

| Appearance | Colorless liquid (predicted) | By analogy to similar small ether and acetal compounds. |

| Boiling Point | ~130-150 °C | Estimated based on the boiling points of 2,5-dimethoxytetrahydrofuran (145-148 °C)[8] and considering the compact structure. |

| Melting Point | Not available | Expected to be low, likely below -20 °C. |

| Density | ~1.0 - 1.1 g/mL | Estimated based on the density of similar oxygenated heterocyclic compounds. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | The ether and acetal functionalities suggest some water solubility. |

| Spectroscopic Data | ||

| ¹H NMR | Predicted shifts: ~4.5-4.8 ppm (s, 4H, -CH₂-), ~3.2-3.4 ppm (s, 6H, -OCH₃) | Predictions are based on typical chemical shifts for oxetane and methoxy protons. |

| ¹³C NMR | Predicted shifts: ~95-105 ppm (quaternary C), ~75-80 ppm (-CH₂-), ~50-55 ppm (-OCH₃) | Predictions are based on analogous structures. |

| IR Spectroscopy | Expected peaks: ~2850-3000 cm⁻¹ (C-H stretch), ~1000-1200 cm⁻¹ (C-O stretch), ~950-1000 cm⁻¹ (oxetane ring vibration) | Based on general IR data for ethers and oxetanes.[1] |

Chemical Stability and Reactivity

The stability of this compound is influenced by two primary structural features: the strained oxetane ring and the acetal (ketal) group.

-

Ring Strain: Oxetanes possess significant ring strain (approximately 25.5 kcal/mol), which makes them susceptible to ring-opening reactions, particularly under acidic conditions.[2][3]

-

Acetal Functionality: The 3,3-dimethoxy group constitutes a ketal, which is known to be sensitive to acid-catalyzed hydrolysis.

3.1. Acid-Catalyzed Decomposition

The primary degradation pathway for this compound is expected to be acid-catalyzed ring-opening and hydrolysis. In the presence of acid, one of the methoxy groups or the oxetane oxygen can be protonated, initiating a cascade of reactions. A plausible decomposition pathway involves the initial protonation of a methoxy group, followed by the loss of methanol to form a stabilized oxonium ion. This intermediate can then be attacked by water, leading to ring opening and the formation of various degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]

- 5. 2,2-Dimethoxypropane | 77-76-9 [chemicalbook.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. echemi.com [echemi.com]

- 8. 2,5-Dimethoxytetrahydrofuran CAS 696-59-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. 3,3-Diethyloxetane | C7H14O | CID 25042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,3-Dimethyloxetane | C5H10O | CID 23352 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,3-Dimethoxyoxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical spectroscopic data for 3,3-dimethoxyoxetane, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from the analysis of the oxetane ring system and the influence of two methoxy substituents at the C3 position.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₃ (6H) | 3.0 - 3.5 | Singlet (s) | N/A |

| -CH₂- (C2, C4) (4H) | 4.2 - 4.7 | Singlet (s) | N/A |

Note: The methylene protons on the oxetane ring are expected to be chemically equivalent due to the symmetry of the molecule, resulting in a single peak. Their chemical shift is anticipated to be downfield due to the deshielding effect of the adjacent oxygen atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 50 - 60 |

| -CH₂- (C2, C4) | 70 - 80 |

| C3 | 90 - 100 |

Note: The quaternary carbon (C3) bearing the two methoxy groups is expected to be the most downfield of the sp³ carbons due to the strong deshielding effect of the two adjacent oxygen atoms.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (alkane) | 2850 - 3000 | Stretch |

| C-O (ether) | 1000 - 1200 | Stretch (asymmetric and symmetric) |

| Oxetane Ring | ~980 | Ring Puckering/Breathing |

Note: The C-O stretching band in the strained four-membered ring might appear at a slightly different wavenumber compared to acyclic ethers.

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 118 | [M]⁺• (Molecular Ion) | Electron Ionization |

| 103 | [M - CH₃]⁺ | Loss of a methyl radical |

| 88 | [M - CH₂O]⁺• | Retro-[2+2] cycloaddition |

| 73 | [M - OCH₃ - H]⁺ | Alpha-cleavage and subsequent loss |

| 58 | [C₃H₆O]⁺• | Fragmentation of the oxetane ring |

Note: The fragmentation of oxetanes can be complex. The proposed fragments are based on common pathways for cyclic ethers and acetals, including alpha-cleavage and ring-opening reactions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for the specific sample and spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.[2]

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8-16 for a sample of this concentration).

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon.[2] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer total experiment time will be required compared to ¹H NMR.[1] A relaxation delay of 2-5 seconds is common for qualitative spectra.[2]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[2]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. A typical experiment involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a gas chromatography (GC) system or a direct insertion probe. The sample is vaporized in the source.[3]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This causes the removal of an electron from the molecule, forming a molecular ion (M⁺•), which is a radical cation.[4][5]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic charged fragments and neutral radicals.[6]

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Theoretical Conformational Analysis of 3,3-Dimethoxyoxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the conformational landscape of 3,3-dimethoxyoxetane. Given the limited direct experimental data on this specific molecule, this document leverages findings from closely related 3,3-disubstituted oxetanes, particularly 3,3-dimethyloxetane, to establish a robust framework for its conformational analysis. The principles and methodologies outlined herein offer a blueprint for future computational and experimental investigations.

Introduction

Oxetanes are four-membered heterocyclic ethers that have emerged as valuable scaffolds in medicinal chemistry. Their unique structural and physicochemical properties, such as the ability to act as polar, metabolically stable bioisosteres for gem-dimethyl or carbonyl groups, have led to their increasing incorporation into drug candidates.[1][2][3] The three-dimensional conformation of the oxetane ring is a critical determinant of its biological activity, influencing how it interacts with target proteins.

The oxetane ring is not planar; it adopts a puckered conformation to alleviate ring strain.[1] The nature and position of substituents on the ring significantly influence the degree of puckering and the energetic favorability of different conformational states.[1] For 3,3-disubstituted oxetanes, such as this compound, the substituents play a crucial role in defining the potential energy surface of the ring-puckering motion.

Conformational Preferences of 3,3-Disubstituted Oxetanes

Theoretical studies on analogous 3,3-disubstituted oxetanes, such as 3,3-dimethyloxetane (DMO), have revealed a non-planar, puckered equilibrium geometry. Spectroscopic studies of DMO indicate a double-minimum potential function for the ring-puckering motion, with a barrier to planarization. This puckered conformation is a key feature of the molecule's structure.

Quantitative Conformational Data

The following table summarizes key quantitative data for the ring-puckering motion of 3,3-dimethyloxetane, which serves as a model for this compound.

| Parameter | Value | Method | Reference |

| Barrier to Ring Puckering | 47 cm⁻¹ | Spectroscopic Analysis | [4] |

| Equilibrium Conformation | Non-planar (Puckered) | Spectroscopic Analysis | [4] |

Methodologies for Theoretical Conformational Analysis

A variety of computational chemistry techniques are employed to investigate the conformational preferences of molecules like this compound. These methods allow for the calculation of the potential energy surface and the identification of stable conformers and the energy barriers between them.

Key Computational Methods:

-

Ab Initio Calculations: These methods are based on first principles (quantum mechanics) and do not rely on empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide accurate descriptions of molecular geometry and energetics.

-

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost. It is well-suited for calculating the geometries and relative energies of different conformers of organic molecules.

-

Potential Energy Surface (PES) Scanning: To understand the ring-puckering motion, a one-dimensional PES can be generated by systematically varying the ring-puckering coordinate and calculating the energy at each point. This allows for the determination of the energy minima (stable conformers) and transition states (energy barriers).

A Typical Computational Workflow:

-

Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using a selected quantum mechanical method (e.g., DFT with a suitable basis set) to find the nearest local energy minimum.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. For a puckered ring, this involves exploring the ring-puckering potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties.

-

Transition State Search: To determine the energy barrier to ring inversion, a transition state search is conducted to locate the planar or near-planar structure that represents the saddle point on the potential energy surface.

-

Data Analysis and Visualization: The relative energies of the conformers and the energy barrier are calculated. The results are visualized to understand the conformational landscape.

Visualizing Conformational Dynamics

The following diagrams illustrate key concepts in the theoretical study of this compound conformation.

Caption: A typical workflow for the theoretical conformational analysis of this compound.

Caption: The double-minimum potential energy profile for the ring puckering of a 3,3-disubstituted oxetane.

References

An In-depth Technical Guide to the Reactivity of the Oxetane Ring in 3,3-Dimethoxyoxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the oxetane ring in 3,3-dimethoxyoxetane. Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry as versatile building blocks and bioisosteric replacements for gem-dimethyl and carbonyl groups.[1] The inherent ring strain of approximately 25.5 kcal/mol, comparable to that of oxiranes, renders the oxetane ring susceptible to various ring-opening reactions, which is the primary focus of this document.[1] The substitution at the 3-position with two methoxy groups introduces unique electronic effects that dictate the regioselectivity and mechanism of these transformations.

Core Principles of Oxetane Reactivity

The reactivity of the oxetane ring is dominated by its significant ring strain and the polarized carbon-oxygen bonds.[1] These factors facilitate facile ring-opening reactions, most commonly initiated by electrophilic activation, such as protonation or coordination to a Lewis acid.[1] This activation enhances the electrophilicity of the α-carbons, making them susceptible to nucleophilic attack.

For this compound, the presence of the two electron-donating methoxy groups at the C3 position is expected to influence the stability of intermediates formed during ring-opening. While these groups are not directly attached to the α-carbons (C2 and C4), their electronic influence can be transmitted through the ring system. The acetal-like nature of the C3 carbon is a key feature governing its stability and subsequent reaction pathways.

Acid-Catalyzed Ring-Opening: The Predominant Pathway

The most characteristic reaction of this compound is its acid-catalyzed ring-opening. This process is initiated by the protonation of the oxetane oxygen atom, forming a highly reactive oxonium ion. This is followed by nucleophilic attack at one of the unsubstituted α-carbons (C2 or C4), leading to the cleavage of a C-O bond and release of the ring strain.

The general mechanism involves the following steps:

-

Protonation: A protic acid (or a Lewis acid in the presence of a proton source) protonates the ring oxygen, forming an oxonium ion.

-

Nucleophilic Attack: A nucleophile attacks one of the methylene carbons adjacent to the oxygen.

-

Ring Opening: The C-O bond cleaves, resulting in a 1,3-difunctional open-chain product.

The presence of the gem-dimethoxy group makes the resulting product a derivative of 1,3-dihydroxyacetone, which can serve as a valuable synthetic intermediate.

References

3,3-Dimethoxyoxetane: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxyoxetane is a unique and valuable building block in modern organic synthesis, offering a masked carbonyl functionality within a strained four-membered ring system. Its distinct structural features make it an attractive synthon for the introduction of the 1,3-dioxy-propane-2,2-diyl moiety and as a precursor to a variety of functionalized molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in the development of novel chemical entities for the pharmaceutical and agrochemical industries. The incorporation of the oxetane motif can favorably modulate the physicochemical properties of drug candidates, including metabolic stability, aqueous solubility, and lipophilicity.[1]

Synthesis of this compound

The most common and practical synthetic route to this compound involves the ketalization of its precursor, 3-oxetanone. 3-Oxetanone is a commercially available reagent or can be synthesized through various established methods.

Synthesis of the Precursor: 3-Oxetanone

A prevalent and historically significant strategy for constructing the 3-oxetanone core involves the intramolecular cyclization of 1,3-dihalo-2-propanone derivatives, typically starting from 1,3-dichloroacetone.[1] The synthesis proceeds in three main steps: carbonyl protection, intramolecular cyclization, and deprotection.[1]

1. Carbonyl Protection: The carbonyl group of 1,3-dichloroacetone is protected as a ketal to prevent its participation in subsequent reactions.[1]

2. Intramolecular Cyclization: The protected dihalide undergoes an intramolecular Williamson ether synthesis-type reaction upon treatment with a base to form the oxetane ring.[1]

3. Deprotection: The ketal protecting group is removed under acidic conditions to yield 3-oxetanone. An 88% yield for this final deprotection step has been reported.[1]

Another efficient method for the synthesis of 3-oxetanone is the Swern oxidation of oxetan-3-ol.[1]

Ketalization of 3-Oxetanone

The conversion of 3-oxetanone to this compound is achieved through a standard acid-catalyzed ketalization reaction with methanol.

Physicochemical Properties and Spectroscopic Data

While comprehensive experimental data for this compound is not widely published, its physical and spectroscopic properties can be predicted based on its structure and analogy to similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Boiling Point | ~150-160 °C |

| Density | ~1.05 g/cm³ |

| Appearance | Colorless liquid |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Key Features |

| ¹H NMR (CDCl₃) | δ ~4.5-4.7 ppm (s, 4H, -CH₂-), δ ~3.2-3.4 ppm (s, 6H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~95-100 ppm (quaternary C), δ ~70-75 ppm (-CH₂-), δ ~50-55 ppm (-OCH₃) |

| IR (neat) | ~2950-2850 cm⁻¹ (C-H stretch), ~1150-1050 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | M⁺ at m/z 118, characteristic fragments from loss of methoxy and formaldehyde moieties. |

Reactivity and Applications in Organic Synthesis

This compound serves as a versatile building block due to the latent carbonyl functionality and the strained oxetane ring. Its reactivity is primarily governed by the susceptibility of the oxetane ring to undergo cleavage under acidic conditions, particularly in the presence of Lewis acids.

Lewis Acid-Catalyzed Ring-Opening Reactions

The presence of the acetal group makes this compound sensitive to Lewis acids, which can coordinate to the oxetane oxygen, facilitating nucleophilic attack and ring-opening. This provides a pathway to various β-substituted carbonyl compounds.

This reactivity allows for the introduction of a variety of nucleophiles at the β-position relative to the masked carbonyl group. The resulting products can be further manipulated to generate complex molecular architectures.

Table 3: Potential Nucleophiles and Corresponding Products in Ring-Opening Reactions

| Nucleophile | Product Type | Potential Applications |

| Organometallic Reagents (e.g., Grignard, Organolithium) | β-Hydroxy ketones (after hydrolysis) | Synthesis of functionalized diols, aldol-type products. |

| Cyanide (e.g., TMSCN) | β-Keto nitriles | Precursors to amino acids, heterocyclic compounds. |

| Enolates/Silyl Enol Ethers | 1,5-Dicarbonyl compounds | Building blocks for annulation reactions, synthesis of cyclic systems. |

| Hydride Reagents (e.g., LiAlH₄, DIBAL-H) | 1,3-Diols | Versatile intermediates in natural product synthesis. |

Role as a Carbonyl Surrogate

This compound can be considered a synthetic equivalent, or surrogate, for the highly reactive cyclopropanone or for a 1,3-dipole synthon under certain conditions. The ability to unmask the carbonyl group at a later stage of a synthetic sequence makes it a valuable tool in multi-step synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a beneficial structural element in medicinal chemistry. Its incorporation can lead to improved physicochemical properties of drug candidates. 3,3-Disubstituted oxetanes, in particular, can serve as effective bioisosteres for gem-dimethyl and carbonyl groups. This substitution can enhance metabolic stability and aqueous solubility while reducing lipophilicity.[1] The use of this compound as a building block allows for the strategic introduction of this valuable motif into novel drug scaffolds.

Experimental Protocols

Synthesis of 3-Oxetanone from 1,3-Dichloroacetone (Illustrative Protocol) [1][2]

-

Step 1: Carbonyl Protection. In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1,3-dichloroacetone (1.0 eq) and ethylene glycol (1.1-10 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and collect the water azeotropically. After completion, cool the reaction mixture and wash with an aqueous basic solution to neutralize the acid. Dry the organic layer and concentrate under reduced pressure to obtain the protected intermediate.

-

Step 2: Intramolecular Cyclization. Prepare an aqueous solution of sodium hydroxide and heat it to 90-100 °C. Add the protected dihalide dropwise to the hot basic solution. Maintain the mixture at reflux for 5-20 hours. After cooling, extract the product with an organic solvent (e.g., methyl tert-butyl ether). Dry the combined organic extracts and remove the solvent under reduced pressure to yield the crude spirocyclic intermediate.

-

Step 3: Deprotection. Dissolve the spirocyclic intermediate in a mixture of water and a catalytic amount of a strong acid (e.g., hydrochloric acid). Heat the mixture to facilitate hydrolysis. Upon completion, neutralize the acid and extract the 3-oxetanone with dichloromethane. Dry the organic layer, remove the solvent, and purify the product by distillation.

Synthesis of this compound from 3-Oxetanone (General Protocol)

-

To a solution of 3-oxetanone (1.0 eq) in anhydrous methanol (excess), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS). Neutralize the acid with a base (e.g., triethylamine or saturated sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound, which can be purified by distillation.

Lewis Acid-Catalyzed Ring-Opening with a Grignard Reagent (General Protocol)

-

To a solution of this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere, add a solution of a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq). Stir the mixture for a short period, then add the Grignard reagent (1.2 eq) dropwise. Allow the reaction to proceed at low temperature and then warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography. Subsequent acidic workup can hydrolyze the ketal to the corresponding β-hydroxy ketone.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis from readily available starting materials and its unique reactivity, particularly in Lewis acid-mediated ring-opening reactions, provide access to a wide range of functionalized molecules. The ability to introduce the oxetane motif, a privileged scaffold in medicinal chemistry, highlights the importance of this compound in the development of new therapeutic agents and other advanced materials. Further exploration of the reactivity of this compound is expected to uncover new synthetic methodologies and applications.

References

solubility and solvent compatibility of 3,3-dimethoxyoxetane

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 3,3-Dimethoxyoxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. As a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane motif can favorably modulate the physicochemical properties of lead compounds, often improving metabolic stability, aqueous solubility, and lipophilicity.[1][2] A thorough understanding of the is therefore critical for its effective use in reaction design, purification processes, and formulation development.

This technical guide provides a detailed overview of the solubility profile of this compound, including quantitative data where available, predictions of compatibility with common organic solvents, and standardized experimental protocols for determining miscibility.

Physicochemical Properties

The fundamental physicochemical properties of a compound are key determinants of its solubility behavior. The structure of this compound, featuring a polar oxetane ring and two methoxy groups, suggests it is a relatively polar, aprotic molecule capable of acting as a hydrogen bond acceptor.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₃ | N/A |

| Molecular Weight | 118.13 g/mol | N/A |

| Appearance | Liquid | [3] |

| Water Solubility | 250 g/L (at 20 °C) | |

| log P (o/w) | 0.63 (at 25 °C) | |

| Autoignition Temp. | 247 °C (at 990 - 1,013 hPa) |

Solvent Compatibility and Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[4] The high aqueous solubility of this compound (250 g/L) confirms its polar nature.

Aqueous Solubility

This compound is highly soluble in water. An OECD Test Guideline 105 determined its solubility to be 250 g/L at 20 °C. This high solubility is attributed to the ability of the three oxygen atoms in the molecule to form hydrogen bonds with water.

Organic Solvent Compatibility

While comprehensive quantitative data for all organic solvents is not publicly available, a qualitative assessment can be made based on solvent polarity. The Log P value of 0.63 indicates a relatively balanced hydrophilic-lipophilic character, suggesting broad compatibility with a range of polar solvents.

| Solvent Class | Representative Solvents | Expected Compatibility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High / Miscible | Capable of hydrogen bonding. High aqueous solubility supports this. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High / Miscible | Similar polarity and dipole-dipole interactions. |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low / Immiscible | Significant difference in polarity ("like dissolves like" principle). |

The following diagram illustrates the logical relationship between solvent type and the expected compatibility of this compound.

Experimental Protocol for Miscibility Determination

For solvents where compatibility data is unavailable, a simple, direct visual method can be employed to determine miscibility. This protocol is based on standard laboratory procedures for assessing liquid-liquid phase behavior.[5][6]

Objective

To qualitatively determine if this compound is miscible, partially miscible, or immiscible with a given solvent at ambient temperature.

Materials

-

This compound

-

Test solvent (e.g., hexane, toluene, ethanol, acetone)

-

Graduated cylinders or volumetric pipettes (10 mL)

-

Clear glass vials or test tubes with caps (e.g., 20 mL scintillation vials)

-

Vortex mixer

Procedure

-

Preparation : Ensure all glassware is clean and dry. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Initial Mixture (1:1 ratio) :

-

Add 5.0 mL of the test solvent to a labeled glass vial.

-

Add 5.0 mL of this compound to the same vial.

-

-

Mixing : Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Observation :

-

Place the vial against a contrasting background and visually inspect the solution.

-

Miscible : The mixture appears as a single, clear, homogeneous liquid phase.[5]

-

Immiscible : The mixture is cloudy or turbid, and upon standing, separates into two distinct liquid layers.[5]

-

Partially Miscible : The mixture may initially appear cloudy and separate into two phases, but the volume of each phase has changed compared to the initial volumes, indicating some degree of mutual solubility.

-

-

Confirmation (Varying Ratios) : To confirm the observation, repeat the procedure with different ratios (e.g., 1:9 and 9:1 of this compound to solvent) to ensure miscibility across all proportions.

-

Data Recording : Record the solvent used, the ratios tested, the temperature, and the visual observation (miscible, immiscible, or partially miscible) for each test.

The following diagram outlines the general workflow for this experimental protocol.

Conclusion

This compound is a polar molecule with high aqueous solubility. It is expected to be fully miscible with a wide range of polar protic and polar aprotic organic solvents, facilitating its use in various reaction and purification conditions. Conversely, it is predicted to have low compatibility with nonpolar solvents such as hydrocarbons. For any application involving a novel solvent system, the straightforward visual determination protocol provided in this guide can be used to rapidly and effectively confirm its compatibility.

References

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Miscibility - Wikipedia [en.wikipedia.org]

- 6. tuitiontube.com [tuitiontube.com]

Navigating the Thermal Landscape of 3,3-Dimethoxyoxetane: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxetane Moiety in Modern Chemistry

Oxetanes, four-membered cyclic ethers, have garnered significant interest in medicinal chemistry and drug discovery. Their unique conformational properties and ability to act as polar, metabolically stable isosteres for gem-dimethyl and carbonyl groups have led to their incorporation into a number of clinical candidates.[1][2][3] The 3,3-disubstituted oxetane scaffold is particularly prevalent, often introduced in the later stages of drug discovery campaigns to refine physicochemical properties such as lipophilicity, solubility, and metabolic stability.[1][3] While generally considered more robust than other substituted oxetanes, the thermal stability of these strained heterocycles can be unpredictable and is highly dependent on their substitution pattern.[1][2] This guide focuses on the anticipated thermal behavior of 3,3-dimethoxyoxetane, a compound for which specific thermal analysis data is currently lacking.

General Thermal Stability of the Oxetane Ring

The inherent ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol, renders it susceptible to ring-opening reactions, particularly under acidic conditions or at elevated temperatures.[4] The stability of the oxetane ring is significantly influenced by its substitution. 3,3-Disubstituted oxetanes are generally the most stable, as the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital.[1] However, the presence of internal nucleophiles or certain activating groups can promote degradation.[2]

The Anticipated Influence of 3,3-Dimethoxy Substitution

The presence of two methoxy groups at the C3 position of the oxetane ring is expected to have a pronounced effect on its thermal stability and decomposition pathways. These electron-donating groups can influence the electron density of the ring and potentially stabilize or destabilize it depending on the reaction mechanism.

Proposed Thermal Decomposition Pathways of this compound

Based on the general mechanisms of oxetane thermolysis and the chemistry of cyclic acetals, several decomposition pathways for this compound can be postulated. The primary mechanisms for oxetane decomposition are typically considered to be either a concerted retro-[2+2] cycloaddition or a stepwise diradical mechanism.

Pathway A: Retro-[2+2] Cycloaddition

A concerted retro-[2+2] cycloaddition would lead to the formation of formaldehyde and 1,1-dimethoxyethene. This pathway is a common consideration for the thermolysis of oxetanes.

Pathway B: Diradical Mechanism

A stepwise mechanism involving the homolytic cleavage of a C-C bond to form a diradical intermediate is another plausible route. This diradical could then undergo further reactions, such as fragmentation or rearrangement, to yield a variety of products.

Pathway C: Acid-Catalyzed Decomposition

In the presence of acidic impurities, which can be generated at high temperatures, an acid-catalyzed ring-opening mechanism is likely. This would involve protonation of the ether oxygen followed by nucleophilic attack or rearrangement, potentially leading to a more complex product mixture.

Data Presentation: A Framework for Future Studies

As no specific quantitative data for the thermal decomposition of this compound is available, the following tables are presented as a template for organizing future experimental findings.

Table 1: Thermal Analysis Data for this compound

| Parameter | Value | Method |

| Onset Decomposition Temperature (°C) | To be determined | TGA/DSC |

| Peak Decomposition Temperature (°C) | To be determined | TGA/DSC |

| Mass Loss (%) | To be determined | TGA |

| Enthalpy of Decomposition (J/g) | To be determined | DSC |

| Activation Energy (kJ/mol) | To be determined | TGA (e.g., Kissinger method) |

Table 2: Identified Decomposition Products of this compound

| Retention Time (min) | Identified Compound | Relative Abundance (%) | Method |

| To be determined | e.g., Formaldehyde | To be determined | Py-GC-MS |

| To be determined | e.g., 1,1-Dimethoxyethene | To be determined | Py-GC-MS |

| To be determined | Other products | To be determined | Py-GC-MS |

Recommended Experimental Protocols

To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectrometric techniques is recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset and peak decomposition temperatures, as well as the total mass loss upon heating.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

Record the mass of the sample as a function of temperature.

-

The onset decomposition temperature is determined from the initial deflection from the baseline of the mass loss curve.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy of decomposition.[5][6][7][8][9]

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Endothermic and exothermic events will appear as peaks on the DSC thermogram. The enthalpy of decomposition can be calculated by integrating the area under the corresponding peak.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products of thermal decomposition.[10][11][12][13][14]

-

Methodology:

-

Place a small amount of this compound into a pyrolysis tube.

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA/DSC) in the pyrolyzer, which is directly coupled to the GC inlet.

-

The decomposition products are swept into the GC column by a carrier gas (e.g., helium).

-

The products are separated based on their boiling points and affinity for the column's stationary phase.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Mandatory Visualizations

Caption: Proposed thermal decomposition pathways for this compound.

Caption: A general experimental workflow for studying thermal decomposition.

Conclusion

While the specific thermal properties of this compound remain to be experimentally determined, this guide provides a robust theoretical framework for understanding its likely behavior. The stability of the oxetane ring, coupled with the electronic effects of the methoxy substituents, suggests a complex thermal decomposition profile that warrants careful investigation. The proposed decomposition pathways and recommended experimental protocols outlined herein offer a clear direction for future research in this area. For professionals in drug development, a thorough understanding of the thermal stability of such scaffolds is crucial for ensuring the safety, stability, and efficacy of new chemical entities.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. iitk.ac.in [iitk.ac.in]

- 9. particletechlabs.com [particletechlabs.com]

- 10. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]

- 11. GC-MS thermal desorption-pyrolysis analyses - Laboratoire Dubois [laboratoiredubois.ch]

- 12. researchgate.net [researchgate.net]

- 13. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]

- 14. osti.gov [osti.gov]

Methodological & Application

Application Notes and Protocols for 3,3-Dimethoxyoxetane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems to modulate the physicochemical and pharmacokinetic properties of drug candidates is a well-established strategy. Among these, the oxetane moiety has emerged as a valuable motif, often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups. This approach can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensionality of the molecule.[1][2]

This document provides detailed application notes and experimental protocols for the use of a specific, yet underutilized, building block: 3,3-dimethoxyoxetane . The presence of the two methoxy groups at the 3-position offers a unique combination of polarity and steric bulk, presenting new opportunities for scaffold design and lead optimization in drug discovery programs. While direct applications in clinical candidates are not yet widely reported, the foundational principles of oxetane chemistry suggest its potential utility.

Rationale for Use in Medicinal Chemistry

The this compound moiety can be considered as a polar, non-planar bioisostere for various functional groups, including ketones and gem-dimethyl groups. The rationale for its incorporation into drug candidates is based on the following potential advantages:

-

Improved Solubility: The ethereal oxygens of the oxetane ring and the methoxy substituents can act as hydrogen bond acceptors, potentially increasing the aqueous solubility of the parent molecule.[3]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more lipophilic aliphatic chains. The quaternary center at the 3-position can also shield adjacent chemical bonds from enzymatic cleavage.[2]

-

Modulation of Lipophilicity: The introduction of the polar oxetane and methoxy groups can reduce the overall lipophilicity (LogP/LogD) of a compound, which can be beneficial for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

-

Increased sp³ Character: In the drive to "escape from flatland," increasing the three-dimensional character of drug candidates is a key objective. The non-planar structure of the oxetane ring contributes to a higher fraction of sp³-hybridized carbons (Fsp³), which is often correlated with improved clinical success.[2]

-

Novel Chemical Space: As a less explored building block, this compound provides access to novel chemical matter and intellectual property opportunities.

Physicochemical Properties

Quantitative data for this compound and its derivatives are not extensively available in the public domain. However, based on the known effects of other 3,3-disubstituted oxetanes, the following trends can be anticipated when replacing a gem-dimethyl or carbonyl group with a this compound moiety. The following table provides a conceptual framework for the expected changes in key physicochemical parameters.

| Property | gem-Dimethyl Group | Carbonyl Group | This compound (Expected) | Rationale for Change |

| Polar Surface Area (PSA) | Low | Moderate | High | Introduction of three ether oxygens. |

| Aqueous Solubility | Low | Moderate | Higher | Increased polarity and hydrogen bond accepting capacity.[3] |

| Lipophilicity (LogP) | High | Moderate | Lower | Increased polarity.[3] |

| Metabolic Stability | Variable | Can be a site of reduction | Generally improved | Steric shielding and inherent stability of the oxetane ring.[2] |

| Molecular Weight | Lower | Lower | Higher | Addition of C₂H₆O₃ moiety. |

| **Fraction of sp³ Carbons (Fsp³) ** | High | Low | High | Introduction of a saturated heterocyclic ring.[2] |

Experimental Protocols

A robust and scalable synthesis of this compound is crucial for its utilization in medicinal chemistry campaigns. A potential two-step synthetic sequence starting from readily available materials is outlined below.

Protocol 1: Synthesis of 1,3-Dichloro-2,2-dimethoxypropane

This protocol describes the synthesis of a key precursor for this compound.

Reaction Scheme:

Materials:

-

Acetone

-

Methanol

-

Chlorine gas

-

Three-neck round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Cooling bath

Procedure:

-

In a 150 mL three-neck flask, combine acetone (17.42 g) and methanol (43.55 g).

-

Maintain the reaction temperature between 20-35 °C using a cooling bath.

-

Slowly bubble chlorine gas through the solution.

-

Continue the addition of chlorine gas until approximately 42.0 g has been introduced.

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.

-

Cool the reaction mixture to 0-5 °C.

-

Collect the precipitated product by filtration to yield 1,3-dichloro-2,2-dimethoxypropane.[4]

Expected Yield: Approximately 81%.[4]

Protocol 2: Synthesis of this compound (Intramolecular Williamson Ether Synthesis)

This proposed protocol is based on analogous cyclization reactions to form oxetane rings.

Reaction Scheme:

Materials:

-

1,3-Dichloro-2,2-dimethoxypropane

-

A suitable base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

-

Apparatus for heating and temperature control

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add a suspension of the chosen base in the anhydrous solvent.

-

Dissolve 1,3-dichloro-2,2-dimethoxypropane in the same anhydrous solvent.

-

Slowly add the solution of 1,3-dichloro-2,2-dimethoxypropane to the stirred suspension of the base at a controlled temperature (e.g., 0 °C to room temperature, depending on the reactivity of the base).

-

After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to drive the cyclization.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, carefully quench the reaction with a proton source (e.g., water, saturated ammonium chloride solution) at 0 °C.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel to afford this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Conceptual Role in Drug Design

The diagram below illustrates the concept of using this compound as a bioisosteric replacement for a ketone in a hypothetical drug candidate.

Conclusion

This compound represents a promising, albeit underexplored, building block for medicinal chemistry. Its unique substitution pattern offers the potential to fine-tune the physicochemical properties of drug candidates in ways that are distinct from other oxetane derivatives. The experimental protocols provided herein offer a starting point for the synthesis and incorporation of this novel motif. Further research into the quantitative effects of this compound on ADME properties and its application in specific biological targets is warranted to fully realize its potential in drug discovery.

References

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. 1,3-Dichloro-2,2-dimethoxypropane | 6626-57-9 [chemicalbook.com]

Application Notes: 3,3-Dimethoxyoxetane as a Gem-Dimethyl Isostere in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological and physicochemical properties is paramount. Bioisosteric replacement, the substitution of one functional group with another that possesses similar steric and electronic characteristics, is a powerful strategy to achieve this. The gem-dimethyl group, while often employed to introduce steric bulk and block metabolic oxidation, can unfavorably increase lipophilicity. The 3,3-dimethoxyoxetane moiety has emerged as a compelling bioisostere for the gem-dimethyl group, offering a unique combination of steric hindrance and increased polarity. This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and overall drug-like properties.[1][2] These application notes provide a comprehensive overview of the utility of this compound as a gem-dimethyl isostere, including comparative data, detailed experimental protocols, and workflow diagrams.

Physicochemical and Metabolic Properties: A Comparative Analysis

The replacement of a gem-dimethyl group with a this compound moiety can significantly modulate the physicochemical and metabolic properties of a drug candidate. The following tables summarize the expected quantitative differences based on studies of analogous 3,3-disubstituted oxetanes compared to their gem-dimethyl counterparts.

Table 1: Comparison of Physicochemical Properties

| Property | Gem-Dimethyl Group | 3,3-Disubstituted Oxetane (as a proxy for this compound) | Expected Change |

| Lipophilicity (LogD) | Higher | Lower | Decrease[2][3] |

| Aqueous Solubility | Lower | Higher | Increase[3] |

| pKa (of a nearby amine) | Higher | Lower | Decrease[4][5] |

| Polar Surface Area (PSA) | Lower | Higher | Increase |

Table 2: Comparison of Metabolic Stability

| Parameter | Gem-Dimethyl Containing Compound | 3,3-Disubstituted Oxetane Containing Compound | Expected Improvement |

| In Vitro Half-Life (t½) in Human Liver Microsomes | Shorter | Longer | Increase[6] |

| Intrinsic Clearance (CLint) | Higher | Lower | Decrease[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Protocol 1: Synthesis of this compound (General Procedure)

This protocol describes a general method for the synthesis of 3,3-disubstituted oxetanes, which can be adapted for this compound starting from a suitable 1,3-diol.

Materials:

-

2,2-Dimethoxypropane-1,3-diol (or other suitable precursor)

-

Tosyl chloride (TsCl)

-

Pyridine

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Monotosylation of the Diol:

-

Dissolve the 1,3-diol in pyridine at 0 °C.

-

Slowly add a solution of tosyl chloride in pyridine.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting monotosylate by silica gel column chromatography.

-

-

Intramolecular Cyclization:

-

Add a solution of the purified monotosylate in anhydrous DMF to a suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature overnight.

-

Carefully quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the this compound.

-

Protocol 2: LogD Determination (Shake-Flask Method)